molecular formula C19H17F3N4O3S2 B2549547 5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380436-79-3

5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2549547
CAS No.: 380436-79-3
M. Wt: 470.49
InChI Key: ZINLRSJYDPEMAJ-UHFFFAOYSA-N
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Description

5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H17F3N4O3S2 and its molecular weight is 470.49. The purity is usually 95%.
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Biological Activity

5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is identified by the following chemical structure:

  • IUPAC Name : 5-[3-(4-morpholinylsulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
  • Molecular Formula : C19H17F3N4O3S2
  • Molecular Weight : 470.49 g/mol
  • CAS Number : 380436-79-3

Synthesis

The synthesis of this compound typically involves the reaction of various aryl aldehydes with thiourea derivatives, followed by cyclization to form the triazole ring. This process allows for the incorporation of different functional groups that can enhance biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of triazole-thiol derivatives, including the compound . Notably:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The selectivity towards cancer cells indicates its potential as an anticancer agent .
  • Mechanism of Action : The presence of the triazole moiety is crucial for its biological activity, as compounds with this structure often exhibit enhanced potency due to their ability to interact with biological targets involved in cancer progression .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a range of microorganisms. Research indicates that triazole-thiol derivatives possess significant antibacterial properties:

  • Antibacterial Screening : In vitro studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to contribute to this activity by enhancing interaction with microbial enzymes .

Antioxidant Properties

Triazole-thiol compounds are recognized for their antioxidant capabilities. The thiol group plays a vital role in scavenging free radicals, which can prevent oxidative stress-related damage in biological systems.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Anticancer Studies :
    • A study evaluated various triazole derivatives, including this compound, showing that they inhibited cancer cell proliferation effectively. The most active derivatives exhibited IC50 values comparable to established anticancer drugs .
  • Antimicrobial Efficacy :
    • Research conducted on synthesized triazole derivatives indicated that compounds similar to this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against multiple lines
AntimicrobialModerate activity against bacteria
AntioxidantScavenging free radicals

Properties

IUPAC Name

3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-4-2-5-15(12-14)26-17(23-24-18(26)30)13-3-1-6-16(11-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLRSJYDPEMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332717
Record name 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380436-79-3
Record name 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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